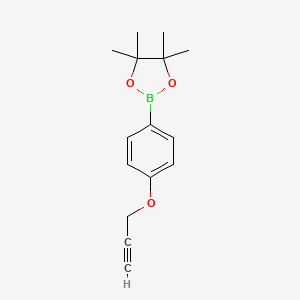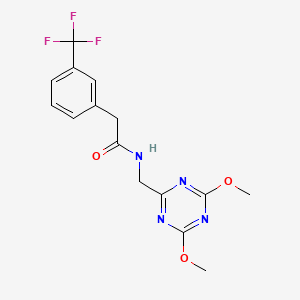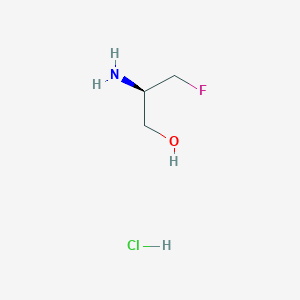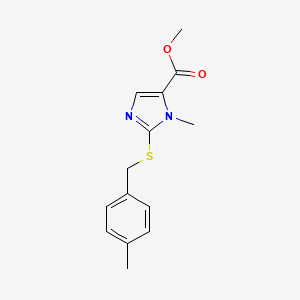
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane (TMPPDB) is a novel small molecule synthesized by the condensation of 4-bromo-4-methyl-2-phenyl-1,3,2-dioxaborolane and propargyl alcohol. It is a valuable platform for the development of new drugs and materials. TMPPDB is a versatile molecule that can be used in various applications such as drug synthesis, drug delivery, and materials science. It has been studied extensively in the past few years and has shown to be a promising compound for drug development.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the molecule interacts with proteins and other molecules in the body to produce its biological effects. It is believed that the molecule binds to receptors on the surface of cells and triggers a cascade of biochemical reactions that lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane are still being studied. Preliminary studies have shown that the molecule has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have anti-viral and anti-fungal properties. In addition, it has been shown to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The use of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane in laboratory experiments has many advantages. It is a relatively stable molecule and can be synthesized easily. In addition, it has a wide range of applications and can be used in various experiments. However, the molecule is not very soluble in water and this can limit its use in some experiments.
Future Directions
The potential applications of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane are still being explored. Future research in this field may focus on developing new drugs and materials based on the molecule. In addition, further research may focus on understanding the mechanism of action of the molecule and its potential therapeutic applications. Finally, research may also focus on improving the solubility of the molecule in water in order to make it more useful in laboratory experiments.
Synthesis Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane involves the condensation of 4-bromo-4-methyl-2-phenyl-1,3,2-dioxaborolane and propargyl alcohol. The reaction is carried out in anhydrous acetonitrile at room temperature. The reaction is complete in 30 minutes and yields a product with a purity of 98%. The reaction can be further optimized by using a higher temperature or by using a different solvent.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the development of new materials such as polymers and nanomaterials. 4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane has also been used in the development of new drug delivery systems, such as liposomes and nanoparticles.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-prop-2-ynoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h1,7-10H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNHJKYASQTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(prop-2-yn-1-yloxy)phenyl)-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946172.png)
![1,4-Bis[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2946173.png)
![(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B2946174.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2946176.png)

![ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2946178.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2946181.png)
![3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B2946185.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2946189.png)

![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)
